Piperazine Piperazine Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190°F. Used as a corrosion inhibitor and as an insecticide.
Piperazine is an azacycloalkane that consists of a six-membered ring containing two nitrogen atoms at opposite positions. It has a role as an anthelminthic drug. It is a saturated organic heteromonocyclic parent, an azacycloalkane and a member of piperazines. It is a conjugate base of a piperazinium(2+).
Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. First used as a solvent for uric acid, the use of piperazine as an anthelmintic agent was first introduced in 1953. Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound. Outside the body, piperazine has a remarkable power to dissolve uric acid and producing a soluble urate, but in clinical experience it has not proved equally successful. Piperazine was first introduced as an anthelmintic in 1953. Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism.
Piperazine is a cyclic organic compound possessing two nitrogen atoms in opposite positions within a 6-member heterocyclic ring that serves as a backbone for piperazine derivatives and acts as a gamma-amino-butyric acid (GABA) receptor agonist in nematodes, with potential anti-helminthic activity. Upon administration, piperazine binds to the GABA inhibitory receptors in susceptible nematodes, thereby inducing chloride channel opening and hyperpolarization. This results in paralysis of the worm musculature and allows normal peristalsis to dislodge the worm from the intestinal lumen, which causes the worm to be expelled from the body. Unlike vertebrates where GABA is restricted to the central nervous system (CNS), the GABA receptors in helminths are also expressed in the peripheral nervous system.
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
Brand Name: Vulcanchem
CAS No.: 1323940-30-2
VCID: VC0130184
InChI: InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
SMILES: C1CNCCN1
Molecular Formula: ¹³C₄H₁₂Cl₂N₂
Molecular Weight: 163.03

Piperazine

CAS No.: 1323940-30-2

Cat. No.: VC0130184

Molecular Formula: ¹³C₄H₁₂Cl₂N₂

Molecular Weight: 163.03

* For research use only. Not for human or veterinary use.

Piperazine - 1323940-30-2

Specification

CAS No. 1323940-30-2
Molecular Formula ¹³C₄H₁₂Cl₂N₂
Molecular Weight 163.03
IUPAC Name piperazine
Standard InChI InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
SMILES C1CNCCN1

Introduction

Physical and Chemical Properties

Basic Physical Properties

Piperazine is characterized by specific physical properties that influence its behavior and applications. The compound exists as a colorless to slightly yellow crystalline solid with hygroscopic properties. It has a characteristic ammoniacal odor and absorbs both water and carbon dioxide from the air .

Table 1: Physical Properties of Piperazine

PropertyValueReference
Molecular formulaC₄H₁₀N₂
Molecular weight86.1356 g/mol
Melting point109-112°C
Boiling point145-146°C (418.15K)
Density1.1 g/cm³
Flash point65°C
Bulk density400 kg/m³
Vapor pressure0.8 mm Hg (20°C)
Refractive index1.4460

Solubility and Solution Properties

Piperazine demonstrates specific solubility characteristics that are relevant to its applications. It is freely soluble in water (150 g/L at 20°C) and ethylene glycol but poorly soluble in diethyl ether . The compound is commonly available industrially as the hexahydrate, (CH₂CH₂NH)₂·6H₂O, which melts at 44°C and boils at 125-130°C .

Chemical Properties

As an organic base containing two nitrogen atoms, piperazine exhibits chemical behavior typical of amines. The pH of a 10% aqueous solution of piperazine ranges from 10.8 to 11.8, indicating its basic nature . The two pKₐ values are 5.35 and 9.73 at 25°C, reflecting the basicity of the two nitrogen atoms .

Piperazine's structure has been confirmed through X-ray crystallography, revealing it as a centrosymmetric molecule. The ring adopts a chair conformation with the two N-H groups in equatorial positions . This configuration contributes to the compound's stability and reactivity patterns.

The compound has a logP value of -1.24 at 20-25°C, indicating its hydrophilic nature, and a polar surface area of 24.06 Ų, which influences its membrane permeability properties .

Synthesis and Production

Industrial Synthesis Methods

The industrial production of piperazine employs several established synthetic routes:

  • Ammoniation of 1,2-dichloroethane or ethanolamine: This reaction is primarily used for producing ethylenediamine, with piperazine generated as a side product. The piperazine is then separated from the product stream, which also contains various derivatives with CH₂CH₂NH subunits .

  • Reaction of alcoholic ammonia with 1,2-dichloroethane: This method provides a direct synthetic pathway to piperazine .

  • Action of ethylene glycol and sodium on ethylenediamine hydrochloride: An alternative industrial approach for piperazine synthesis .

Laboratory Synthesis

In laboratory settings, piperazine can be synthesized by the reduction of pyrazine with sodium in ethanol . This method offers a more controlled approach suitable for research purposes and small-scale production.

Recent Advances in Synthesis

Recent research has focused on developing more efficient and selective methods for synthesizing piperazine and its derivatives. One notable advancement is the programmable piperazine synthesis via organic photoredox catalysis, which circumvents the typical need for radical precursors . This approach allows for a modular synthesis of functionalized piperazine cores through:

  • Direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines

  • Photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates

Additionally, progress has been made in the asymmetric synthesis of carbon-substituted piperazine pharmacophores, addressing the challenge of structural diversity in piperazine-based drugs .

Applications and Uses

Pharmaceutical Applications

Piperazine has extensive applications in pharmaceutical development:

Anthelmintic Properties

The primary pharmaceutical use of piperazine is as an anthelmintic drug for treating intestinal roundworm and pinworm infections in both humans and domestic animals . Piperazine citrate is commonly prescribed for this purpose. The compound acts on the parasites by paralyzing them, which leads to their elimination through the stool .

Drug Development Platform

The versatile structure of piperazine makes it an excellent scaffold for drug development. The presence of two opposing nitrogen atoms in the six-membered ring provides:

  • A large polar surface area

  • Relative structural rigidity

  • Multiple hydrogen bond acceptors and donors

  • Improved water solubility and oral bioavailability

  • Enhanced ADME (Absorption, Distribution, Metabolism, Excretion) characteristics

  • Improved target affinity and specificity

Biological Activities of Piperazine Derivatives

Piperazine derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry research:

Table 2: Biological Activities of Piperazine Derivatives

ActivityDescriptionReference
AnalgesicPain-relieving properties, potential alternatives to current analgesics with fewer side effects
Anti-inflammatoryReduction of inflammation through various mechanisms
AntibacterialActivity against various bacterial strains
AntifungalInhibition of fungal growth
AntiviralActivity against viral infections
Anti-HIVSpecific activity against HIV
AntimalarialActivity against malarial parasites
AnticancerVarious anticancer mechanisms including cytotoxicity and enzyme inhibition
AntipsychoticMulti-receptor targeting for treatment of psychiatric disorders

Structure-Activity Relationships

The biological activity of piperazine derivatives is closely linked to their structural features. The most common substitution pattern in pharmaceutical piperazines involves substituents at both the N1 and N4 positions (found in 83% of piperazine-containing drugs) .

  • Developing efficient methods for synthesizing carbon-substituted piperazines

  • Investigating the biological activities of these novel structures

  • Establishing structure-activity relationships to guide future drug design

One promising approach involves multi-target piperazine derivatives designed to interact with multiple receptors simultaneously. For example, compound 3w, a heterocycle piperazine derivative, shows high affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and H₃ receptors while exhibiting low efficacy at off-target receptors, demonstrating potential as an antipsychotic agent .

Synthesis of Piperazine Derivatives

PropertyClassification/ValueReference
Hazard codesC, Xn (Corrosive, Harmful)
Risk statements34-42/43-52/53-62-52-63
Safety statements22-26-36/37/39-45-61
Exposure limitsACGIH: TWA 0.03 ppm
IncompatibilitiesStrong oxidizing agents
StabilityHygroscopic, light sensitive
GHS symbolGHS07 (Warning)

Recent Research Trends and Future Perspectives

Research on piperazine and its derivatives continues to evolve, with several emerging trends:

Medicinal Chemistry Innovations

The focus on developing novel piperazine derivatives with enhanced pharmacological properties and reduced side effects represents a significant research direction. Structure-activity relationship studies are guiding the rational design of new compounds with improved efficacy and safety profiles .

Synthetic Methodology Development

Advances in synthetic methodologies, such as asymmetric synthesis of carbon-substituted piperazines and photoredox catalysis, are expanding the accessible chemical space of piperazine derivatives . These developments enable the preparation of previously challenging structures with potential applications in drug discovery.

Multi-Target Drug Design

The development of multi-target piperazine derivatives represents a promising approach in addressing complex diseases such as psychiatric disorders. These compounds are designed to interact with multiple receptors simultaneously, potentially offering improved efficacy and reduced side effects compared to single-target drugs .

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